molecular formula C12H12N4O2S B2497924 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797322-20-3

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2497924
CAS No.: 1797322-20-3
M. Wt: 276.31
InChI Key: DPPIUQWYKNATOS-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring, with a sulfonyl group attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its biochemical effects through various mechanisms. One of these mechanisms involves inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

In the cellular context, this compound exhibits potential anticancer activity. It achieves this by inhibiting protein kinases, thereby influencing cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

At the molecular level, this compound acts by inhibiting protein kinases. These enzymes are responsible for transferring phosphate from ATP to amino acids in protein substrates, playing a crucial role in cellular signaling processes .

Temporal Effects in Laboratory Settings

Its potential as a kinase inhibitor suggests it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and pyrimidine precursors, followed by their fusion and subsequent sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fusion and sulfonylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,2′-Bipyridyl
  • 2,6-Pyridinedicarboxylic acid

Comparison

Compared to these similar compounds, 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The fused pyridine-pyrimidine structure also provides a unique scaffold that can be exploited for various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

6-pyridin-3-ylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-19(18,11-2-1-4-13-7-11)16-5-3-12-10(8-16)6-14-9-15-12/h1-2,4,6-7,9H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPIUQWYKNATOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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